
2,4,4-Trimethyl-5-methylidene-3H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-5-methylidene-3H-pyrrole, commonly known as TMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMP is a pyrrole derivative that is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TMP is not fully understood. However, it has been proposed that TMP exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. TMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
TMP has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. TMP has also been found to exhibit antitumor properties and has been studied as a potential treatment for various types of cancer. Additionally, TMP has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it a potential candidate for the development of new drugs. However, there are also some limitations to using TMP in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, the synthesis of TMP is a multi-step process that can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of TMP. One area of research is the development of new drugs based on the structure of TMP. The antibacterial, antifungal, and antitumor properties of TMP make it a potential candidate for the development of new antibiotics and anticancer drugs. Another area of research is the study of the mechanism of action of TMP. Understanding how TMP exerts its biological effects can provide insights into the development of new drugs that target specific enzymes and proteins. Additionally, the neuroprotective effects of TMP make it a potential candidate for the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential applications of TMP in scientific research.
Conclusion:
In conclusion, TMP is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and exhibits various biochemical and physiological effects. TMP has been found to exhibit antibacterial, antifungal, and antitumor properties, as well as neuroprotective effects. While there are some limitations to using TMP in lab experiments, its potential applications in the development of new drugs make it an important area of research. Further research is needed to fully understand the potential applications of TMP in scientific research.
Métodos De Síntesis
TMP is synthesized through a multi-step process that involves the condensation of 2,4,4-trimethyl-2-cyclohexen-1-one with ammonia and formaldehyde. The resulting product is then subjected to a series of reactions that involve oxidation, cyclization, and dehydrogenation. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antibacterial, antifungal, and antitumor properties. TMP has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
110466-34-7 |
|---|---|
Nombre del producto |
2,4,4-Trimethyl-5-methylidene-3H-pyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-5-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |
Clave InChI |
SHBMAYMOUQLZPZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)C(C1)(C)C |
SMILES canónico |
CC1=NC(=C)C(C1)(C)C |
Sinónimos |
2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





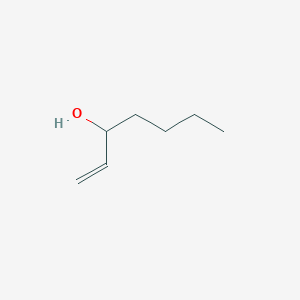
![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

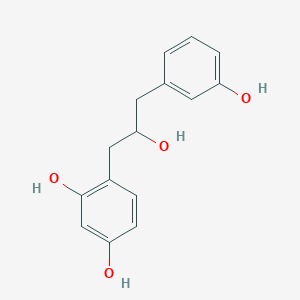
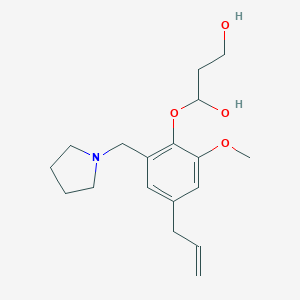
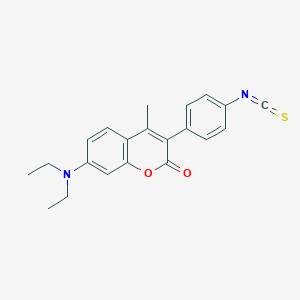
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)

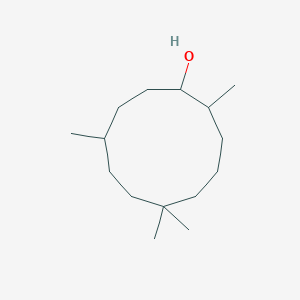

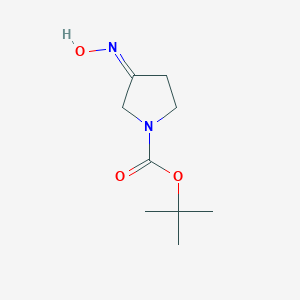
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)